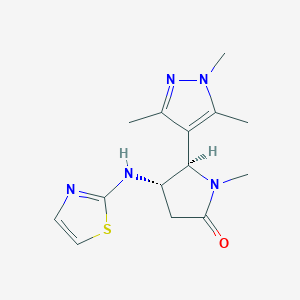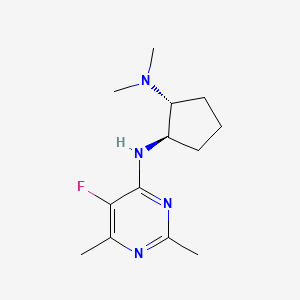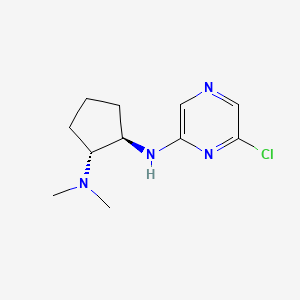![molecular formula C16H19N5O3 B7354939 N,N-dimethyl-3-[(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine](/img/structure/B7354939.png)
N,N-dimethyl-3-[(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-[(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and acetylcholine. This compound may also interact with ion channels and receptors in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes. This compound has also been found to have anticonvulsant properties, which may be due to its ability to modulate ion channels in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-dimethyl-3-[(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine in lab experiments is its potential as a treatment for neurodegenerative diseases. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the study of N,N-dimethyl-3-[(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to study the mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
N,N-dimethyl-3-[(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine has been synthesized using different methods. One of the most common methods is the reaction of 2-aminopyridine with 5-nitropyridine-2-carbaldehyde followed by the addition of (S)-3-(dimethylamino)pyrrolidine. The reaction is carried out in the presence of a base and a solvent such as ethanol or acetonitrile. The resulting compound is then purified using column chromatography or recrystallization.
Scientific Research Applications
N,N-dimethyl-3-[(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine has potential applications in the field of medicine. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been explored for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N,N-dimethyl-3-[(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-19(2)16-14(4-3-8-17-16)24-13-7-9-20(11-13)15-6-5-12(10-18-15)21(22)23/h3-6,8,10,13H,7,9,11H2,1-2H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJFUIWOKNJEQT-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)OC2CCN(C2)C3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=CC=N1)O[C@H]2CCN(C2)C3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2S)-2-(2,4-difluorophenyl)cyclopropyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7354857.png)
![3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354862.png)
![(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide](/img/structure/B7354872.png)
![N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide](/img/structure/B7354874.png)
![tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate](/img/structure/B7354881.png)
![methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate](/img/structure/B7354886.png)
![(1S,2S)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonamide](/img/structure/B7354900.png)
![(4S,5R)-4-[(6-chloropyrazin-2-yl)amino]-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354904.png)
![2-[[4-(1-Methyl-4,5-dihydroimidazol-2-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B7354916.png)

![3-[(3S)-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354931.png)


